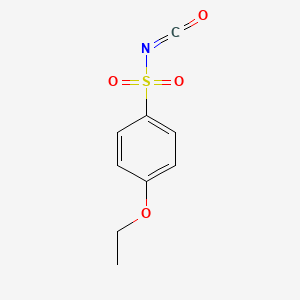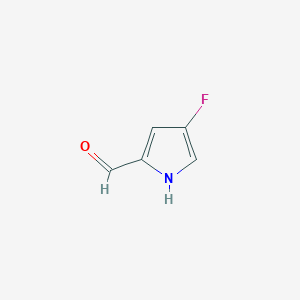
(S)-2-Amino-N-(2,2-diethoxyethyl)-4-phenyl-N-(3-phenylpropyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-N-(2,2-diethoxyethyl)-4-phenyl-N-(3-phenylpropyl)butanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a chiral center, making it an enantiomerically pure substance, which is crucial for its biological activity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(2,2-diethoxyethyl)-4-phenyl-N-(3-phenylpropyl)butanamide typically involves multi-step organic reactions. The process begins with the preparation of the core butanamide structure, followed by the introduction of the amino group and the phenyl substituents. Common reagents used in these reactions include amines, aldehydes, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, which is essential for its application in pharmaceutical and other industries.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(2,2-diethoxyethyl)-4-phenyl-N-(3-phenylpropyl)butanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
(S)-2-Amino-N-(2,2-diethoxyethyl)-4-phenyl-N-(3-phenylpropyl)butanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Medicine: It has potential therapeutic applications, including as an anticonvulsant or antiepileptic agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(2,2-diethoxyethyl)-4-phenyl-N-(3-phenylpropyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal activity and reducing seizure activity.
Comparison with Similar Compounds
Similar Compounds
Isoindoline-1,3-dione derivatives: These compounds share structural similarities and have been studied for their biological activities.
Phthalimide derivatives: These compounds also exhibit anticonvulsant properties and are used in medicinal chemistry.
Uniqueness
(S)-2-Amino-N-(2,2-diethoxyethyl)-4-phenyl-N-(3-phenylpropyl)butanamide is unique due to its specific combination of functional groups and chiral center, which confer distinct biological activities and chemical properties. Its ability to interact with specific molecular targets makes it a valuable compound for research and therapeutic applications.
Properties
Molecular Formula |
C25H36N2O3 |
|---|---|
Molecular Weight |
412.6 g/mol |
IUPAC Name |
(2S)-2-amino-N-(2,2-diethoxyethyl)-4-phenyl-N-(3-phenylpropyl)butanamide |
InChI |
InChI=1S/C25H36N2O3/c1-3-29-24(30-4-2)20-27(19-11-16-21-12-7-5-8-13-21)25(28)23(26)18-17-22-14-9-6-10-15-22/h5-10,12-15,23-24H,3-4,11,16-20,26H2,1-2H3/t23-/m0/s1 |
InChI Key |
ANONAJZFLLACMH-QHCPKHFHSA-N |
Isomeric SMILES |
CCOC(CN(CCCC1=CC=CC=C1)C(=O)[C@H](CCC2=CC=CC=C2)N)OCC |
Canonical SMILES |
CCOC(CN(CCCC1=CC=CC=C1)C(=O)C(CCC2=CC=CC=C2)N)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(Chloromethyl)-[3,4'-bipyridin]-6-amine](/img/structure/B13147253.png)
![N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B13147261.png)
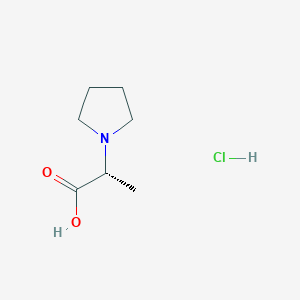
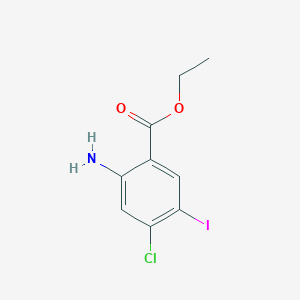
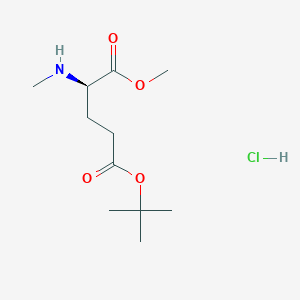
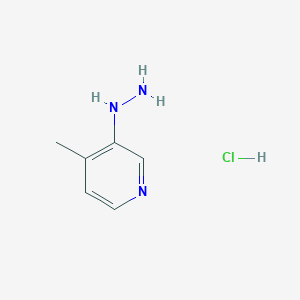
![[3,4'-Bipyridine]-2'-carbaldehyde](/img/structure/B13147308.png)
![1-(Chloromethyl)-1-[2-(ethylsulfanyl)ethyl]cyclopropane](/img/structure/B13147316.png)
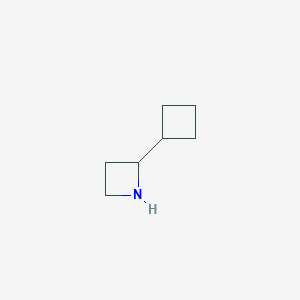
![4,4-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13147339.png)
![diazanium;[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] phosphate](/img/structure/B13147346.png)
